molecular formula C17H17F2NO3 B10945123 N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide

Cat. No.: B10945123
M. Wt: 321.32 g/mol
InChI Key: FWFDBTMBELKMKX-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of difluoromethoxy and ethoxy groups attached to a phenyl ring, along with a benzamide moiety. Its distinct chemical structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. One common starting material is 4-difluoromethoxy-3-hydroxybenzaldehyde, which undergoes O-alkylation with an appropriate alkylating agent to introduce the ethoxy group. This intermediate is then oxidized to form the corresponding carboxylic acid, which is subsequently chlorinated. The final step involves the N-acylation of the chlorinated carboxylic acid with 2-methylbenzamide under basic conditions, such as using sodium hydroxide .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to achieve high yields and purity. The use of sodium hydroxide as a base in the N-acylation step is preferred due to its cost-effectiveness and safety compared to other bases like sodium hydride or potassium tert-butoxide . The reaction conditions are carefully controlled to minimize the formation of impurities and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation (EMT) induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells. This inhibition is achieved by reducing the phosphorylation levels of Smad2/3, which are key signaling molecules in the TGF-β1 pathway . Additionally, the compound’s difluoromethoxy group contributes to its high electronegativity and lipophilicity, enhancing its interaction with biological targets .

Comparison with Similar Compounds

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C17H17F2NO3

Molecular Weight

321.32 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-methylbenzamide

InChI

InChI=1S/C17H17F2NO3/c1-3-22-15-10-12(8-9-14(15)23-17(18)19)20-16(21)13-7-5-4-6-11(13)2/h4-10,17H,3H2,1-2H3,(H,20,21)

InChI Key

FWFDBTMBELKMKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2C)OC(F)F

Origin of Product

United States

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